molecular formula C20H26N2O3S B4923808 2-[benzyl-(4-methylphenyl)sulfonylamino]-N-tert-butylacetamide

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-tert-butylacetamide

Cat. No.: B4923808
M. Wt: 374.5 g/mol
InChI Key: NDIBMVVOLMQLRA-UHFFFAOYSA-N
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Description

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-tert-butylacetamide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzyl group, a 4-methylphenyl group, and a sulfonylamino group attached to an acetamide backbone. The tert-butyl group further enhances its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl-(4-methylphenyl)sulfonylamino]-N-tert-butylacetamide typically involves multiple steps:

    Formation of the Benzyl Sulfonamide Intermediate: The initial step involves the reaction of benzylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the benzyl sulfonamide intermediate.

    Acylation: The benzyl sulfonamide intermediate is then acylated with tert-butyl bromoacetate in the presence of a base like potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-tert-butylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-tert-butylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[benzyl-(4-methylphenyl)sulfonylamino]-N-tert-butylacetamide involves its interaction with specific molecular targets. The sulfonylamino group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[benzyl-(4-methylphenyl)sulfonylamino]acetic acid
  • 2-[benzyl-(4-methylphenyl)sulfonylamino]ethyl acetate
  • 2-[benzyl-(4-methylphenyl)sulfonylamino]butyl acetate

Uniqueness

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-tert-butylacetamide is unique due to the presence of the tert-butyl group, which enhances its stability and reactivity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-tert-butylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-16-10-12-18(13-11-16)26(24,25)22(14-17-8-6-5-7-9-17)15-19(23)21-20(2,3)4/h5-13H,14-15H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIBMVVOLMQLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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